molecular formula C11H12N2O2 B2956846 ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 2114651-27-1

ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Cat. No.: B2956846
CAS No.: 2114651-27-1
M. Wt: 204.229
InChI Key: LEIJRKJDDNAJHV-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS: 2114651-27-1) is a heterocyclic compound with the molecular formula C₁₁H₁₂N₂O₂ . It features a fused pyrrole-pyridine ring system, a methyl group at the nitrogen atom (position 1), and an ethyl ester group at the 6-position. This structure confers unique reactivity, making it a valuable intermediate in pharmaceutical research, particularly for synthesizing biologically active molecules and drug candidates . Key properties include:

  • Molecular Weight: 218.23 g/mol
  • Purity: ≥95%
  • Solubility: Soluble in organic solvents like DMSO and ethanol; stock solutions should be stored at -80°C for long-term stability .

The ethyl ester group enhances versatility for chemical modifications, such as hydrolysis to carboxylic acids or coupling reactions, which are critical in medicinal chemistry .

Properties

IUPAC Name

ethyl 1-methylpyrrolo[3,2-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)8-6-10-9(12-7-8)4-5-13(10)2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIJRKJDDNAJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN2C)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways that regulate cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Pyrrolopyridine Derivatives

Structural Variations and Reactivity

Substituent Position and Ring System

Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a): Structure: Differs in ring fusion (2,3-c vs. 3,2-b), altering electron distribution.

Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate :

  • Structure : Bromine at position 6 and ester at position 2 (vs. 6 in the target compound).
  • Reactivity : Bromine acts as a leaving group, enabling Suzuki-Miyaura cross-coupling reactions, unlike the unsubstituted target compound .
Functional Group Modifications

Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate :

  • Structure : Formyl group at position 3.
  • Reactivity : The aldehyde moiety allows for Schiff base formation or reduction to alcohols, expanding synthetic utility compared to the methyl-substituted target compound .

Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate :

  • Structure : Chlorine at position 6 and ester at position 3.
  • Reactivity : Chlorine enhances electrophilicity, facilitating nucleophilic aromatic substitution, a pathway unavailable in the target compound .

Physicochemical Properties

Compound Name Molecular Formula Key Substituents Molecular Weight Solubility/Stability
Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate C₁₁H₁₂N₂O₂ Methyl (N1), Ethyl ester (C6) 218.23 Soluble in DMSO; stable at -80°C
Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate C₁₁H₁₀N₂O₃ Formyl (C3) 218.21 Reactive aldehyde; prone to oxidation
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate C₁₀H₉BrN₂O₂ Bromine (C6) 285.10 Light-sensitive; used in cross-coupling
Ethyl furo[3,2-b]pyridine-6-carboxylate C₁₀H₉NO₃ Furan ring (vs. pyrrole) 191.18 Lower polarity due to furan oxygen

Biological Activity

Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a compound belonging to the pyrrolo[3,2-b]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic structure comprising a pyrrole fused to a pyridine ring, with an ethyl ester substituent at the carboxylic acid position. This unique arrangement contributes to its biological activity and interaction with various biological targets.

1. Anticancer Activity

Several studies have investigated the anticancer potential of pyrrolo[3,2-b]pyridine derivatives. For instance, derivatives have shown moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis.

  • Case Study : A derivative similar to this compound was tested against ovarian cancer cells and exhibited significant cytotoxicity with an IC50 value in the micromolar range .

2. Antiviral Activity

Research has indicated that pyrrolo[3,2-b]pyridine derivatives possess antiviral properties, particularly against HIV-1. The structural features of these compounds influence their efficacy in inhibiting viral replication.

  • Research Findings : In vitro studies demonstrated that certain derivatives had an EC50 value below 10 µM against HIV-1, suggesting potent antiviral activity .

3. Anti-inflammatory Effects

Pyrrolo[3,2-b]pyridine compounds have also been evaluated for their anti-inflammatory properties. These derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

  • Table 1: Inhibitory Potency of Pyrrolo Derivatives Against COX Enzymes
CompoundIC50 (μM) COX-1IC50 (μM) COX-2
This compound19.45 ± 0.0731.4 ± 0.12
Control (Celecoxib)0.04 ± 0.010.04 ± 0.01

This table highlights the comparative potency of this compound against COX enzymes relative to established anti-inflammatory drugs .

The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:

  • Cancer Cells : Induction of apoptosis through modulation of Bcl-2 family proteins.
  • Viral Inhibition : Disruption of viral entry or replication mechanisms.
  • Inflammation : Inhibition of prostaglandin synthesis by blocking COX enzymes.

Q & A

Q. What are the common synthetic routes for ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate?

The compound can be synthesized via cyclization reactions or condensation processes. A typical approach involves reacting pyrrole derivatives with carbonitrile or acyl chloride intermediates under acidic conditions. For example, ethyl esters of structurally similar pyrrolopyridines have been prepared using coupling reactions with carbonyl chlorides (e.g., isoquinolinecarbonyl chloride) in the presence of a base . Cyclization of 2-amino-1H-pyrrole derivatives with carbonitriles in acetic acid is another viable route, as demonstrated for related pyrrolopyridine carbonitriles .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • 1H NMR : To confirm substitution patterns and assess purity. For example, ethyl pyrrole carboxylates often show characteristic peaks for ester groups (δ ~4.2 ppm for -OCH2CH3) and aromatic protons .
  • Electrospray Ionization Mass Spectrometry (ESIMS) : For molecular weight verification .
  • Elemental Analysis : To validate purity and stoichiometry, as seen in studies of triazolo-pyridine carboxylates .

Q. What biological activities are reported for pyrrolo[3,2-b]pyridine derivatives?

While specific data for the target ester is limited, structurally related pyrrolopyridines exhibit antidiabetic, antimycobacterial, antiviral, and antitumor activities . These findings suggest potential pharmacological applications, warranting further investigation into the bioactivity of the ethyl ester derivative.

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization may involve:

  • Solvent Selection : Acetic acid has been effective in cyclization reactions for analogous compounds .
  • Catalyst Screening : Lewis acids or palladium catalysts could enhance coupling efficiency in esterification steps .
  • Temperature Control : Gradual heating (e.g., reflux) during cyclization reduces side reactions .

Q. How should researchers resolve contradictions in NMR data for this compound?

Discrepancies in NMR assignments (e.g., overlapping aromatic peaks) can be addressed using:

  • 2D NMR (COSY, HSQC) : To resolve complex coupling patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, as implemented via SHELX software for small-molecule refinement .

Q. What strategies are effective for modifying the ester group to study structure-activity relationships (SAR)?

  • Hydrolysis : Convert the ethyl ester to a carboxylic acid for salt formation or further derivatization.
  • Transesterification : Replace the ethyl group with other alcohols to explore steric/electronic effects, as shown in studies of methyl and tert-butyl esters .

Q. How can low yields in multi-step syntheses be mitigated?

  • Intermediate Purification : Use column chromatography or recrystallization after each step to remove impurities .
  • Protecting Groups : Temporarily block reactive sites (e.g., NH groups) to prevent undesired side reactions during acylations .

Methodological Considerations

  • Crystallographic Refinement : For complex structures, SHELXL remains a robust tool for refining high-resolution data, though newer software may offer complementary features .
  • Bioactivity Assays : Prioritize in vitro screening (e.g., enzyme inhibition, cytotoxicity) to identify lead compounds before advancing to in vivo models .

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